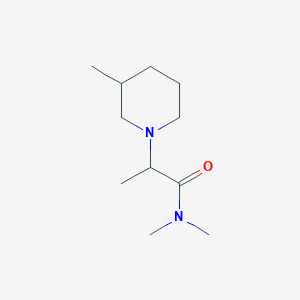![molecular formula C14H18N2O B7516032 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole, also known as MPB, is a novel compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a benzoxazole derivative that has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
作用机制
The mechanism of action of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole is not fully understood, but it is believed to involve the modulation of various cellular pathways. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to interact with several targets, including G-protein-coupled receptors, ion channels, and enzymes. These interactions can lead to changes in cellular signaling pathways, which can result in a range of biological effects.
Biochemical and Physiological Effects:
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activity. It has also been shown to exhibit activity against various types of cancer cells, making it a potential candidate for the development of new anticancer drugs.
实验室实验的优点和局限性
One of the main advantages of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole is its versatility as a compound for drug development. Its ability to interact with a range of targets makes it a potentially useful tool for the development of drugs for a wide range of diseases. However, one of the limitations of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are several potential future directions for research on 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole. One area of interest is the development of new drugs for the treatment of cancer. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit activity against various types of cancer cells, and further research could lead to the development of new anticancer drugs. Another potential area of research is the development of new drugs for the treatment of neurological disorders, such as epilepsy or Parkinson's disease. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit anticonvulsant activity and could be a potential candidate for the development of new drugs for the treatment of these disorders.
合成方法
The synthesis of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole involves the reaction of 2-aminobenzoxazole with 3-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the yield of the product can be optimized by adjusting the reaction parameters. The purity and quality of the final product can also be improved by using purification techniques such as recrystallization or chromatography.
科学研究应用
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been the subject of several scientific studies that have investigated its potential applications in the field of medicinal chemistry. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit activity against a range of targets, including enzymes, receptors, and ion channels, making it a versatile compound for drug development.
属性
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-5-4-8-16(9-11)10-14-15-12-6-2-3-7-13(12)17-14/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBXEIIQUXKKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)

![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)







![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)

![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)